molecular formula C18H22N4OS B2425107 N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-43-3

N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2425107
CAS No.: 1021075-43-3
M. Wt: 342.46
InChI Key: IUGXIQZSOSQSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and pharmacology. Its structure incorporates a pyridazine core, a benzamide group, and a piperidine-containing thioether chain, features commonly associated with bioactive molecules. The pyridazine heterocycle is a recognized pharmacophore in central nervous system (CNS) drug discovery. Research on structurally related 6-(piperidin-1-yl)pyridazine compounds has identified them as potent antagonists for muscarinic acetylcholine receptors (mAChRs), a class of GPCRs, with attractive CNS penetration properties . The piperazine and piperidine moieties are frequently utilized in FDA-approved pharmaceuticals and bioactive molecules to fine-tune properties such as solubility and metabolic stability, or to serve as a scaffold for positioning key functional groups . This combination of structural elements suggests potential research value for this compound in exploring new ligands for GPCRs and other neurological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(15-7-3-1-4-8-15)19-16-9-10-17(21-20-16)24-14-13-22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-14H2,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGXIQZSOSQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine moiety can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The pyridazine ring is then introduced through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the piperidine and pyridazine intermediates with benzoyl chloride to form the benzamide group .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) analysis highlights that modifications to the piperidinyl group can enhance potency against specific cancer types.

Cell Line IC50 (µM) Reference
MCF-715.2
HCT11612.5

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems is currently under investigation.

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies, particularly in exploring interactions with various biological targets such as kinases and phosphatases. Its unique functional groups allow it to act as a ligand in binding assays, providing insights into enzyme mechanisms and potential therapeutic targets.

Pharmacological Profiling

This compound is also used in pharmacological profiling to assess its effects on cellular signaling pathways. This profiling can help identify its role in modulating specific receptors involved in disease processes.

Material Science

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of new polymers or materials with specific electronic or optical properties. Its heterocyclic structure can be utilized to enhance the performance of materials in various industrial applications.

Synthesis of Complex Compounds

As a building block for synthesizing more complex heterocyclic compounds, this compound facilitates the creation of novel compounds with tailored properties for specific applications.

Biological Activity

N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a piperidine moiety, a pyridazine ring , and a benzamide group . The synthesis typically involves several steps, starting with the preparation of piperidine derivatives through reactions such as hydrogenation and cyclization. The final product can be obtained via nucleophilic substitution reactions under basic conditions, often utilizing polar aprotic solvents like DMF or DMSO .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine segment enhances binding affinity, while the pyridazine ring contributes to the stability and reactivity of the compound. This interaction profile suggests potential pathways for therapeutic applications in various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

  • Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

  • The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent effects comparable to established antibiotics .

3. Anti-inflammatory Effects

  • Inflammation-related studies reveal that this compound can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .

Case Studies

Several case studies provide insight into the efficacy of this compound:

Case Study 1: Anticancer Efficacy
A study evaluated the effect of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Activity
In a comparative study against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values of 8 µg/mL and 16 µg/mL respectively, outperforming several conventional antibiotics .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Activity Effect IC50/MIC Values References
AnticancerInduces apoptosis in MCF7 cellsIC50 = 15 µM
AntimicrobialInhibits growth of S. aureusMIC = 8 µg/mL
Inhibits growth of E. coliMIC = 16 µg/mL
Anti-inflammatoryReduces pro-inflammatory cytokinesNot quantified

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